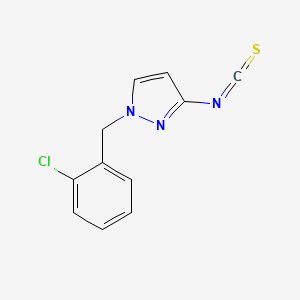

1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-10-4-2-1-3-9(10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSXESPDTDXRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N=C=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205695 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004194-44-8 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Significance of Isothiocyanates in Chemical Synthesis and Mechanistic Studies

Isothiocyanates (R–N=C=S) are a class of sulfur-containing organic compounds characterized by their highly reactive electrophilic isothiocyanate functional group. mdpi.com This reactivity makes them exceptionally valuable building blocks in organic synthesis and powerful tools for mechanistic studies. rsc.org

In chemical synthesis, the isothiocyanate moiety serves as a versatile precursor for a wide range of other functional groups and heterocyclic systems. rsc.orgmdpi.com Its most common application is in the synthesis of thiourea (B124793) derivatives through reaction with primary and secondary amines. rsc.org This transformation is fundamental in the construction of more complex molecules, including various bioactive heterocycles. mdpi.com Furthermore, isothiocyanates participate in cycloaddition reactions, providing access to diverse ring systems. mdpi.com The development of synthetic methodologies for preparing isothiocyanates themselves has been an active area of research, with numerous methods available, often starting from primary amines and a thiocarbonyl source like carbon disulfide. chemrxiv.orgnih.gov

From a mechanistic standpoint, isothiocyanates have been instrumental in biochemical and biological studies. A classic example is the use of phenyl isothiocyanate in Edman degradation, a method for sequencing amino acids in a peptide. rsc.org In the field of chemical biology, the electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine (B10760008). mdpi.com This property is exploited to design chemical probes for studying protein function and to develop covalent inhibitors. Many naturally occurring isothiocyanates, found in cruciferous vegetables like broccoli and cabbage, are extensively studied for their roles in modulating biological pathways, including those involved in detoxification and inflammation. mdpi.comnih.govresearchgate.net These natural products, such as sulforaphane, have become key subjects in mechanistic studies aimed at understanding the interplay between diet and cellular processes. mdpi.comnih.gov

Importance of Pyrazole Scaffolds in Designing Novel Chemical Entities for Research Applications

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.nettandfonline.comresearchgate.net This designation stems from its frequent appearance in the structures of approved pharmaceutical agents and its ability to interact with a wide range of biological targets. tandfonline.comglobalresearchonline.net The versatile nature of the pyrazole core allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. globalresearchonline.netresearchgate.net

The importance of the pyrazole scaffold is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas. nih.govtandfonline.com For instance, Celecoxib is a well-known anti-inflammatory drug, Sildenafil is used to treat erectile dysfunction, and a new generation of kinase inhibitors for cancer therapy, such as Crizotinib and Ruxolitinib, incorporate the pyrazole moiety. nih.govglobalresearchonline.net The broad spectrum of biological activities associated with pyrazole derivatives includes anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral effects. globalresearchonline.netglobalresearchonline.netorientjchem.org

In research applications, the pyrazole nucleus serves as a foundational template for generating compound libraries for high-throughput screening. researchgate.net Its synthetic accessibility, through well-established methods like the condensation of hydrazines with 1,3-dicarbonyl compounds, makes it an attractive starting point for discovery programs. researchgate.netmdpi.com The structural rigidity and aromaticity of the pyrazole ring, combined with its capacity for hydrogen bonding, allow it to serve as a versatile anchor or linker in the design of enzyme inhibitors and receptor ligands. globalresearchonline.netnbinno.com

Rationale for Investigating 1 2 Chloro Benzyl 3 Isothiocyanato 1h Pyrazole Within Contemporary Chemical Science

The scientific interest in 1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole arises from the logical combination of its three key structural components: the proven pyrazole (B372694) scaffold, the reactive isothiocyanate group, and the specific 2-chlorobenzyl substituent. The rationale for investigating this hybrid molecule is rooted in the principles of medicinal chemistry, where combining known bioactive fragments is a primary strategy for discovering novel chemical entities with potentially synergistic or unique activities.

The core of the molecule is the pyrazole ring, a scaffold renowned for its wide-ranging biological significance. nih.govresearchgate.net Attaching the isothiocyanate group at the 3-position introduces a potent electrophilic center. This functional group is known both for its own biological effects and its utility as a synthetic handle for further chemical modification. rsc.orgmdpi.com The conjugation of these two moieties creates a bifunctional molecule with the potential to engage biological targets through mechanisms characteristic of both pyrazoles (e.g., non-covalent interactions) and isothiocyanates (e.g., covalent bond formation).

Thus, the investigation of this specific compound is driven by the hypothesis that the unique combination of these three components could lead to a novel chemical probe or a lead compound for drug discovery programs.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃S |

| Molecular Weight | 249.72 g/mol |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole |

| Core Scaffold | Pyrazole |

| Functional Group | Isothiocyanate |

| Substituent | 2-Chlorobenzyl |

Overview of Research Directions and Academic Contributions

Spectroscopic Methods for Compound Validation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the number and electronic environment of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring, the benzyl (B1604629) group, and the aromatic ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the isothiocyanate group.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole and benzene (B151609) rings, as well as the benzylic carbon and the isothiocyanate carbon, are diagnostic for the compound's structure.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment.

| ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| Pyrazole-H | 7.0 - 8.5 |

| Benzyl-CH₂ | 5.0 - 5.5 |

| Aromatic-H | 7.2 - 7.6 |

| ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| Pyrazole-C | 110 - 150 |

| Benzyl-CH₂ | 50 - 60 |

| Aromatic-C | 125 - 140 |

| Isothiocyanate-C | 130 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate (-N=C=S) group, the C-Cl bond, the C-N and C=N bonds of the pyrazole ring, and the aromatic C-H and C=C bonds. The strong and characteristic absorption of the isothiocyanate group is a key diagnostic feature.

| IR Spectroscopy Data | |

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| Isothiocyanate (-N=C=S) | 2000 - 2200 (strong, sharp) |

| Aromatic C=C | 1450 - 1600 |

| C-N (pyrazole) | 1250 - 1350 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight, which can be compared to the calculated value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

| Mass Spectrometry Data | |

| Ion | Expected m/z Value |

| [M]+ (Molecular Ion) | ~249.02 |

| [M+H]+ | ~250.02 |

| Fragments | Corresponding to loss of Cl, NCS, benzyl group, etc. |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and for their purification. A suitable reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The purity of this compound can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed to detect and quantify any volatile impurities or residual solvents from the synthesis. The choice of column and temperature program is critical for achieving good separation of potential volatile byproducts. A sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), can be used for detection and identification.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing a crucial checkpoint for its stoichiometric formula. This method is instrumental in verifying the purity of a synthesized compound by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values derived from its molecular formula. For this compound, with the molecular formula C₁₁H₈ClN₃S, the theoretical elemental composition has been calculated.

The analysis involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively. Separate methods are employed for the determination of sulfur and chlorine content.

A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered evidence of the compound's high purity and correct empirical formula. While specific experimental data for this compound is not available in the public domain, the theoretical values serve as a benchmark for such analyses.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 52.91 |

| Hydrogen | H | 3.23 |

| Chlorine | Cl | 14.20 |

| Nitrogen | N | 16.83 |

| Sulfur | S | 12.84 |

Chiroptical Studies (if applicable to chiral derivatives)

Chiroptical studies, which include techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods for the structural elucidation of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral compound, providing information about its absolute configuration and conformation in solution.

However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit optical activity, and therefore, chiroptical studies are not applicable to this compound.

Should chiral derivatives of this compound be synthesized, for instance, by the introduction of a chiral center in the benzyl or pyrazole moiety, then chiroptical studies would become a valuable tool for their stereochemical characterization.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide fundamental insights into the molecular properties of pyrazole derivatives. nih.gov These methods are used to understand the electronic structure, stability, and reactivity of the molecule. eurasianjournals.com

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is crucial for understanding its reactivity and potential interactions. Molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to determine the electron-donating and electron-accepting capabilities of a compound.

For pyrazole derivatives, the distribution and energy of these frontier orbitals are of significant interest. The HOMO is typically located over the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Orbital Data for a Pyrazole Derivative

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is illustrative and represents typical values for pyrazole derivatives.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzyl group to the pyrazole ring and the bond connecting the pyrazole ring to the isothiocyanate group, gives rise to various conformers.

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers that separate them. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy of the molecule. The resulting energy landscape reveals the most probable shapes the molecule will adopt. For this specific compound, key areas of investigation would include the orientation of the 2-chlorobenzyl group relative to the pyrazole ring, which can influence its interaction with biological targets.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, a prominent predicted peak would be the asymmetric stretching vibration of the -N=C=S group, typically expected in the 2000-2200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. The predicted shifts are sensitive to the electronic environment of each nucleus.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax), providing insight into the molecule's chromophores.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in water or a lipid bilayer). nih.gov

For this compound, an MD simulation would reveal the flexibility of the benzyl and isothiocyanate substituents and how their orientations fluctuate. This provides a more realistic understanding of the molecule's shape and how it might adapt when approaching a binding site. nih.govnih.gov

Molecular Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery for generating hypotheses about how a small molecule might inhibit an enzyme or bind to a receptor. nih.govresearchgate.net

Prediction of Binding Modes and Interaction Hypotheses

In a typical docking study involving a pyrazole derivative, the compound is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity for numerous generated poses. nih.govresearchgate.net The results can identify the most likely binding mode and the specific interactions that stabilize the complex.

For this compound, docking studies could reveal key interactions such as:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorobenzyl group could form hydrophobic or van der Waals interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic pyrazole and benzyl rings could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Covalent Interaction: The reactive isothiocyanate group (-N=C=S) is an electrophile that could potentially form a covalent bond with a nucleophilic residue (like cysteine or lysine) in a target protein's active site.

Table 2: Hypothetical Docking Interactions for this compound

| Interacting Residue | Interaction Type | Moiety Involved |

| Lysine (B10760008) (LYS) | Covalent Bond | Isothiocyanate group |

| Phenylalanine (PHE) | π-π Stacking | Benzyl ring |

| Leucine (LEU) | Hydrophobic | Chloro-substituent |

| Aspartate (ASP) | Hydrogen Bond | Pyrazole ring nitrogen |

Note: This table presents hypothetical but plausible interactions based on the chemical structure of the compound and common findings in docking studies of similar molecules.

Ligand-Protein Interaction Profiling

Computational methods, particularly molecular docking, are instrumental in predicting the binding modes and affinities of small molecules like this compound to biological targets. eurasianjournals.com This profiling helps in understanding the structural basis of potential biological activity and guides further drug design efforts. Given the prevalence of the pyrazole scaffold in kinase inhibitors, a hypothetical interaction profile can be constructed by modeling the compound within a representative kinase active site, such as that of Receptor Interacting Protein 1 (RIP1) kinase or Epidermal Growth Factor Receptor (EGFR) kinase, which are known targets for pyrazole derivatives. nih.govnih.gov

In a simulated docking scenario, this compound would be positioned within the ATP-binding pocket of the kinase. The key interactions stabilizing the ligand-protein complex would likely involve contributions from all three major components of the molecule: the pyrazole core, the 2-chlorobenzyl group, and the isothiocyanate moiety.

Pyrazole Core : The nitrogen atoms of the pyrazole ring are capable of forming crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding pattern for ATP-competitive inhibitors.

2-Chlorobenzyl Group : This bulky, hydrophobic group would likely occupy a hydrophobic pocket within the active site. The chlorine atom can participate in halogen bonding or other specific hydrophobic interactions, enhancing binding affinity and selectivity. Interactions with hydrophobic residues such as leucine, valine, and alanine (B10760859) are expected. nih.gov

A summary of these plausible interactions is presented in the table below, based on common binding modes of pyrazole-based inhibitors. nih.gov

| Interactive Data Table: Hypothetical Ligand-Protein Interactions | | :--- | :--- | :--- | :--- | | Compound Moiety | Interacting Amino Acid Residue (Example) | Protein Region | Interaction Type | | Pyrazole Ring (N-H) | Glutamic Acid (Glu) | Hinge Region | Hydrogen Bond (Donor) | | Pyrazole Ring (N) | Leucine (Leu) | Hinge Region | Hydrogen Bond (Acceptor) | | 2-Chlorobenzyl Group | Valine (Val) | Hydrophobic Pocket | Hydrophobic Interaction | | 2-Chlorobenzyl Group | Alanine (Ala) | Hydrophobic Pocket | Hydrophobic Interaction | | Chlorine Atom | Tyrosine (Tyr) | Hydrophobic Pocket | Halogen Bond / Hydrophobic | | Isothiocyanate Group | Serine (Ser) | Solvent-Exposed Region | Hydrogen Bond (Acceptor) |

These simulated interaction profiles provide a foundational hypothesis for the compound's mechanism of action, which can be validated through experimental biological assays.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For a series of analogues of this compound, QSAR models can be developed to predict their potency against a specific biological target, while QSPR models can predict properties like solubility or metabolic stability. These models are invaluable for prioritizing the synthesis of new derivatives with potentially improved characteristics. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. allsubjectjournal.com For pyrazole derivatives, a wide range of descriptors can be generated using specialized software. These are typically categorized as follows:

1D and 2D Descriptors : These include basic properties like molecular weight, atom counts, and logP (lipophilicity), as well as topological descriptors that describe molecular branching and connectivity. nih.gov

3D Descriptors : These descriptors relate to the three-dimensional conformation of the molecule and include steric and electronic parameters, such as those used in Comparative Molecular Field Analysis (CoMFA). nih.gov

Quantum Chemical Descriptors : Calculated using quantum mechanics, these descriptors provide information on the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Once a large pool of descriptors is generated for a series of compounds, a critical step is to select a subset of relevant descriptors that have the strongest correlation with the activity or property being modeled, while avoiding inter-correlation. researchgate.net

Following descriptor selection, a mathematical model is constructed to form a quantitative relationship. This typically involves dividing the dataset of pyrazole derivatives into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly employed to generate the QSAR equation. nih.gov

For instance, a hypothetical MLR-based QSAR model for a series of pyrazole derivatives might yield an equation like:

pIC₅₀ = 0.75 * LogP - 0.15 * (Dipole Moment) + 1.25 * (LUMO) + 2.80

This equation suggests that biological activity (expressed as pIC₅₀) increases with higher lipophilicity (LogP) and a higher energy LUMO, but decreases with a larger dipole moment.

The robustness and predictive ability of the developed model must be rigorously validated. nih.gov Key statistical metrics include the coefficient of determination (R²) for the training set, the cross-validation coefficient (Q²), and the predictive R² (R²_pred) for the external test set. A statistically sound model can then be used to predict the activity of novel, unsynthesized pyrazole derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

| Interactive Data Table: Hypothetical QSAR Model Validation Statistics | | :--- | :--- | :--- | | Statistical Parameter | Symbol | Acceptable Value | | Coefficient of Determination | R² | > 0.6 | | Cross-Validated Coefficient | Q² | > 0.5 | | Predictive R² (Test Set) | R²_pred | > 0.5 | | Standard Deviation of Error | SDEC/SDEP | Low value | | Fischer's Test Value | F-statistic | High value |

Investigation of Molecular Interactions and Biological Mechanisms of Action

In Vitro Methodologies for Biological Interaction Assessment

To understand the biological potential of 1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole, a series of in vitro studies would be necessary. These assays are designed to identify molecular targets and dissect the cellular pathways it may influence.

Given the established activities of both pyrazole (B372694) and isothiocyanate moieties, a primary investigative step involves screening the compound against a panel of enzymes. globalresearchonline.net

Rationale for Target Selection : The pyrazole scaffold is a core component of several known kinase inhibitors. arabjchem.orgmdpi.com The isothiocyanate group (-N=C=S) is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, on proteins. nih.govnih.gov Therefore, enzymes whose activity is regulated by critical cysteine residues, like certain kinases, phosphatases, and proteases, would be considered high-priority targets.

Assay Methodology : Standard enzyme inhibition assays would quantify the compound's potency. These typically involve incubating the purified target enzyme with its substrate and varying concentrations of the inhibitor. The enzyme's activity is measured, often via spectrophotometric or fluorometric methods, to determine the half-maximal inhibitory concentration (IC50).

Below is an illustrative table representing the type of data that would be generated from such assays.

| Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase Activity Assay | Data not available | Data not available |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase Activity Assay | Data not available | Data not available |

| Caspase-3 | Protease Activity Assay | Data not available | Data not available |

| Tubulin | Polymerization Assay | Data not available | Data not available |

| Note: The data in this table is hypothetical and serves only to illustrate the experimental outcomes of the described methodologies. No such data currently exists for this compound. |

Following target identification, cellular assays are employed to confirm the compound's activity in a biological context and to explore its impact on signaling pathways. nih.govwaocp.org

Anti-Proliferation and Cytotoxicity Assays : To assess potential anti-cancer effects, the compound would be tested on various cancer cell lines. Assays like the MTT or CellTiter-Glo® assay would measure cell viability and proliferation over time to determine its cytotoxic or cytostatic effects. nih.gov

Cell Cycle Analysis : Flow cytometry would be used to analyze the cell cycle distribution of treated cells. arabjchem.org An accumulation of cells in a specific phase (e.g., G2/M) could indicate interference with proteins that regulate cell division, such as tubulin or cyclin-dependent kinases. arabjchem.orgnih.gov

Apoptosis Assays : To determine if the compound induces programmed cell death, methods such as Annexin V/Propidium Iodide staining would be utilized. nih.govwaocp.org Activation of key apoptotic proteins like caspases would also be measured. nih.gov

Pathway Modulation Analysis : Techniques like Western blotting or reporter gene assays would be used to investigate the compound's effect on specific signaling pathways. For instance, given the known anti-inflammatory potential of some pyrazoles and isothiocyanates, pathways like NF-κB would be a logical focus.

While the primary mechanism of isothiocyanates is often covalent modification rather than classical receptor binding, such studies cannot be entirely ruled out without experimental evidence. Radioligand binding assays could be performed if a specific G-protein coupled receptor (GPCR) or nuclear receptor is hypothesized as a target based on structural similarity to known ligands. However, this is generally considered a lower probability mechanism for this class of compounds.

Biochemical Pathways and Molecular Targets Exploration

This phase of investigation focuses on the direct molecular interactions between the compound and its biological targets.

The electrophilic isothiocyanate group is highly likely to react with nucleophilic side chains of amino acids within proteins. nih.gov

Mechanism of Action : The central carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by thiol groups (from cysteine) or amino groups (from lysine (B10760008) or the N-terminus). This reaction forms a stable covalent thiocarbamate or thiourea (B124793) adduct, respectively, which can alter the protein's structure and function. nih.gov

Identification of Covalent Adducts : Mass spectrometry is the definitive tool for confirming covalent modification. A target protein would be incubated with the compound, and the resulting protein-adduct complex would be analyzed. An increase in the protein's mass corresponding to the molecular weight of the compound would confirm the covalent interaction. Further analysis via tandem mass spectrometry (MS/MS) on digested peptide fragments can pinpoint the exact amino acid residue that has been modified. nih.gov

Understanding the precise binding interactions is crucial for explaining the compound's specificity and for guiding future drug design.

Molecular Docking : Computational molecular docking simulations would be used to predict the binding pose of this compound within the active site of a target protein. These models can help visualize potential non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions from the pyrazole and benzyl (B1604629) moieties) that position the isothiocyanate group for its covalent reaction.

Structural Biology : X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide high-resolution structural data of the compound bound to its target protein. Such a structure would offer definitive proof of the binding mode and the nature of the covalent bond, revealing how the compound alters the protein's conformation and function.

The table below summarizes the types of interactions that would be investigated.

| Interaction Type | Key Moieties Involved | Residues of Interest | Investigative Technique |

| Covalent Bonding | Isothiocyanate (-NCS) | Cysteine, Lysine | Mass Spectrometry, X-ray Crystallography |

| Hydrogen Bonding | Pyrazole Nitrogens | Asp, Glu, Ser, Thr | Molecular Docking, X-ray Crystallography |

| Hydrophobic Interactions | 2-Chlorobenzyl Ring | Leu, Val, Ile, Phe | Molecular Docking, X-ray Crystallography |

| Pi-Stacking | Pyrazole Ring, Benzyl Ring | Phe, Tyr, His | Molecular Docking, X-ray Crystallography |

| Note: This table is a representation of potential interactions to be investigated and is not based on existing experimental data for the specified compound. |

Impact on Cellular Signaling Pathways and Regulatory Mechanisms

The biological activity of this compound is largely predicted by the potent effects of benzyl isothiocyanate (BITC) on cellular signaling. BITC, a well-studied isothiocyanate, is known to modulate a variety of pathways crucial for cell survival, proliferation, and death. nih.govoup.comnih.govsemanticscholar.orgresearchgate.netnih.govnih.gov

One of the primary mechanisms of BITC is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Specifically, BITC has been shown to cause the phosphorylation and activation of all three major MAPK family members: extracellular signal-regulated protein kinase (ERK), c-jun N-terminal kinase (JNK), and p38. nih.gov The activation of these pathways is linked to the induction of apoptosis and cell cycle arrest in various cancer cell lines. nih.govresearchgate.net

Furthermore, BITC has been observed to inhibit the mTOR signaling pathway, a key regulator of cell growth and autophagy. oup.comresearchgate.net This inhibition can lead to the induction of a protective autophagy response in some cancer cells. oup.comresearchgate.net Additionally, BITC can impact the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov It has been shown to inhibit the tyrosine phosphorylation of STAT3, which is persistently activated in many cancers and plays a crucial role in cell survival and proliferation. nih.gov

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into the design of protein kinase inhibitors. nih.govnih.govbohrium.com This scaffold's versatility and favorable drug-like properties make it a key component in targeting a wide range of kinases, including Akt, Aurora kinases, and MAPK. nih.govnih.gov Therefore, the pyrazole core of this compound likely contributes to its ability to interact with and potentially inhibit various protein kinases, thereby influencing cellular signaling.

| Signaling Pathway | Effect of BITC | Downstream Consequences | References |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | Activation of ERK, JNK, and p38 | Induction of apoptosis and cell cycle arrest | nih.gov |

| mTOR Signaling | Inhibition | Induction of autophagy | oup.comresearchgate.net |

| STAT3 Signaling | Inhibition of tyrosine phosphorylation | Suppression of cell viability and induction of apoptosis | nih.gov |

Mechanism-Based Probe Development Using the Compound Scaffold

The unique chemical architecture of this compound, featuring a reactive isothiocyanate group and a versatile pyrazole core, makes it an excellent candidate for the development of mechanism-based molecular probes.

Design of Affinity Probes

Affinity probes are invaluable tools for identifying and studying the molecular targets of a compound. The isothiocyanate group (-N=C=S) is a key functional moiety for the design of such probes due to its reactivity towards nucleophilic residues on proteins, such as the amine groups of lysine or the thiol groups of cysteine. This reactivity allows for the formation of stable covalent bonds between the probe and its target protein, facilitating the isolation and identification of the protein.

The pyrazole scaffold serves as a versatile and synthetically accessible framework for these probes. nih.govresearchgate.net Its structure can be readily modified to optimize binding affinity and selectivity for specific protein targets. nih.gov In the context of protein kinase inhibitors, the pyrazole ring often acts as an adenine-mimetic, fitting into the ATP-binding pocket of kinases. nih.gov By designing derivatives of this compound with varying substituents on the pyrazole and benzyl rings, it is possible to create a library of affinity probes to explore a range of potential protein targets.

Development of Fluorescent or Isotopic Labels for Mechanistic Research

To further elucidate the mechanisms of action and cellular localization of this compound, fluorescent or isotopic labels can be incorporated into its structure.

Fluorescent Labels: The isothiocyanate group is a well-established reactive handle for attaching fluorescent dyes to molecules. wikipedia.orgbroadpharm.combioacts.comnih.gov For instance, fluorescein (B123965) isothiocyanate (FITC) is widely used to label proteins and other biomolecules for visualization in techniques like flow cytometry and fluorescence microscopy. wikipedia.org Similarly, a fluorescent tag could be conjugated to the this compound scaffold, likely through modification of the benzyl ring or by replacing the isothiocyanate with a linker attached to a fluorophore. This would enable direct visualization of the compound's distribution within cells and its interaction with subcellular structures.

Isotopic Labels: Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and for detailed mechanistic studies of enzyme reactions. nih.govwikipedia.orgcreative-proteomics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be incorporated into the pyrazole or benzyl rings of this compound. wikipedia.org The labeled compound can then be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to understand its metabolic transformations and to identify its binding partners. wikipedia.orgnih.gov This approach can provide unambiguous evidence for the site of action and the mechanism of covalent modification by the isothiocyanate group. nih.gov

| Probe Type | Key Functional Group/Scaffold | Principle of Action | Application in Mechanistic Research | References |

|---|---|---|---|---|

| Affinity Probes | Isothiocyanate group, Pyrazole scaffold | Covalent modification of target proteins via the isothiocyanate group. The pyrazole scaffold provides the core structure for target recognition. | Identification and isolation of cellular binding partners. | nih.gov |

| Fluorescent Labels | Isothiocyanate group (for conjugation) or modified scaffold | Attachment of a fluorophore to visualize the molecule's location and interactions within a biological system. | Tracking cellular uptake, distribution, and co-localization with potential targets. | wikipedia.orgbioacts.com |

| Isotopic Labels | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) | Tracing the metabolic fate and molecular interactions of the compound using mass spectrometry or NMR. | Elucidating metabolic pathways and confirming covalent binding sites. | nih.govwikipedia.orgnih.gov |

Structure Activity Relationship Sar Exploration and Ligand Design Principles

Systematic Variation of Substituents and their Influence on Molecular Interactions

The biological activity of pyrazole-based compounds is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) core and its appended functionalities.

N1-Benzyl Group Modifications: The 1-(2-Chloro-benzyl) group is a crucial determinant of activity, primarily engaging in hydrophobic and potentially halogen-bond interactions within a target's binding pocket. The position and electronic nature of the substituent on the benzyl (B1604629) ring are critical.

Position of Halogen: Studies on related 1-benzyl-1H-pyrazole derivatives have shown that the position of a halogen substituent significantly impacts efficacy. nih.gov An ortho-substitution, as seen in the title compound, restricts the rotation around the C-N bond connecting the benzyl and pyrazole rings, influencing the molecule's preferred conformation. Moving the chloro group to the meta or para position can alter the binding mode and potency. For instance, in some series, a para substitution is favored for fitting into a deeper hydrophobic pocket, while an ortho group might be essential for orienting other parts of the molecule correctly. nih.gov

Nature of Substituent: Replacing the chloro group with other substituents of varying size and electronic properties (e.g., fluoro, bromo, methyl, methoxy) allows for a systematic probe of the binding site's steric and electronic requirements. Electron-withdrawing groups like chlorine can influence the electronics of the entire system and may form specific halogen bonds, whereas electron-donating groups could have a different effect. The substitution of a simple phenyl ring with heterocyclic moieties has also been explored in related series to introduce additional hydrogen bonding opportunities. pharmatutor.org

C3-Isothiocyanate Group Modifications: The isothiocyanate (-N=C=S) group at the 3-position is a highly reactive electrophile. It can act as a covalent warhead, forming a permanent bond with nucleophilic residues such as cysteine or lysine (B10760008) in a protein's active site.

Bioisosteric Replacement: Replacing the isothiocyanate with less reactive groups is a common strategy to understand the importance of covalent bonding. For example, substituting it with a thiourea (B124793), a urea, an amide, or a sulfonamide can transition the binding mode from covalent to reversible, often with a corresponding decrease in potency but potentially an improved safety profile. nih.govresearchgate.net

Reactivity Modulation: The electrophilicity of the isothiocyanate can be tuned by altering the electronic properties of the pyrazole ring. Electron-withdrawing groups on the pyrazole would increase the reactivity of the isothiocyanate, while electron-donating groups would decrease it.

The following table illustrates hypothetical SAR data based on trends observed in various pyrazole inhibitor series, demonstrating the influence of substituent variations on biological activity.

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (C3-Position Group) | Hypothetical IC₅₀ (nM) | Interaction Type |

| Target | 2-Chloro | -N=C=S | 15 | Covalent |

| Analog A | 4-Chloro | -N=C=S | 50 | Covalent |

| Analog B | 2-Fluoro | -N=C=S | 25 | Covalent |

| Analog C | 2-Methyl | -N=C=S | 80 | Covalent |

| Analog D | 2-Chloro | -NH-C(=S)-NH₂ (Thiourea) | 500 | Reversible (H-bonding) |

| Analog E | 2-Chloro | -NH-C(=O)-CH₃ (Amide) | 1200 | Reversible (H-bonding) |

Conformational Preferences and their Role in Biological Activity

The three-dimensional arrangement of the structural motifs in 1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole is critical for its biological function. The molecule's conformational flexibility is primarily governed by the rotation around the single bond connecting the benzyl group to the pyrazole nitrogen.

The presence of the ortho-chloro substituent on the benzyl ring creates a significant steric barrier, which restricts free rotation. This leads to a limited set of preferred, low-energy conformations. rsc.org This conformational locking can be advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The relative orientation of the 2-chlorophenyl ring and the pyrazole ring is fixed into a specific dihedral angle, which pre-organizes the molecule for optimal interaction with the binding site.

Computational and X-ray crystallography studies on analogous N-benzylpyrazoles have revealed that the benzyl ring often adopts a non-coplanar orientation with respect to the pyrazole ring. nih.gov This twisted conformation is crucial for activity, as it allows the different parts of the molecule to engage with distinct sub-pockets of a binding site simultaneously. The specific chiral conformation (atropisomerism) adopted by the molecule in the crystal structure can provide a template for designing more rigid and potent analogs. nih.gov

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore model for this class of compounds identifies the essential features required for biological activity. For this compound, the key pharmacophoric elements are:

Aromatic/Hydrophobic Region: Provided by the 2-chlorobenzyl group. This region is responsible for making van der Waals and hydrophobic interactions with nonpolar residues in the target protein. The chlorine atom can also participate in halogen bonding.

Heterocyclic Scaffold: The pyrazole ring acts as a central, rigid scaffold that correctly orients the N1 and C3 substituents. The pyridine-like nitrogen atom of the pyrazole can act as a hydrogen bond acceptor. pharmatutor.org

Covalent Electrophile/Hydrogen Bond Acceptor: The isothiocyanate group is the most critical feature for potent inhibitory activity in many contexts. It serves as a Michael acceptor, poised to form a covalent bond with a nearby nucleophile. In cases where covalent bonding does not occur, the sulfur and nitrogen atoms can still act as hydrogen bond acceptors.

Pharmacophore modeling studies on various pyrazole-based inhibitors have consistently highlighted the importance of a central heterocyclic core with appropriately positioned aromatic and hydrogen-bonding/electrophilic groups. acs.orgresearchgate.net

Lead Optimization Strategies from a Research Perspective

Lead optimization aims to improve the drug-like properties of a lead compound, enhancing its potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profile. nih.gov For a compound like this compound, several optimization strategies can be envisioned from a research perspective.

Potency and Selectivity Enhancement: Structure-based drug design would be a key strategy. If the crystal structure of the target protein is known, modifications to the benzyl and pyrazole moieties can be made to maximize favorable interactions and minimize clashes within the binding site. nih.gov For instance, replacing the 2-chloro-benzyl group with a larger or differently substituted aromatic system could exploit additional pockets to increase both potency and selectivity against related proteins.

Improving Pharmacokinetics: The lipophilicity of the compound, often measured by cLogP, is a key factor influencing solubility, absorption, and metabolism. The 2-chloro-benzyl group contributes significantly to the molecule's lipophilicity. Optimization efforts might involve introducing polar groups to the benzyl ring or pyrazole scaffold to reduce cLogP and improve solubility, without sacrificing potency. sci-hub.st For example, adding a hydroxyl or small ether group could achieve this balance.

Modulating Reactivity: The high reactivity of the isothiocyanate group can lead to off-target effects and potential toxicity. A key optimization strategy would be to replace it with a less reactive, "tunable" covalent warhead (e.g., a cyanamide (B42294) or an acrylamide) or to switch to a non-covalent binding mode by replacing it with a group capable of strong hydrogen bonding, if sufficient potency can be maintained. nih.gov

Structure-Based Design and Computational Chemistry: Modern lead optimization campaigns heavily rely on computational tools. Molecular docking can predict the binding poses of new analogs, while molecular dynamics simulations can assess the stability of the compound in the binding site. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of novel designs before synthesis. researchgate.net

The table below outlines a hypothetical lead optimization plan starting from the initial lead compound.

| Strategy | Modification Example | Goal |

| Improve Potency | Replace 2-Cl with 2-CF₃ on benzyl ring | Increase hydrophobic interactions and binding affinity. |

| Enhance Selectivity | Replace benzyl with a naphthyl or quinoline (B57606) group | Exploit unique features of the target binding site not present in off-targets. |

| Increase Solubility | Add a 4-methoxy group to the benzyl ring | Reduce cLogP while maintaining hydrophobic contact. |

| Reduce Reactivity | Replace isothiocyanate with a cyanoacrylamide | Maintain covalent binding with reduced, more targeted reactivity. |

| Improve Metabolic Stability | Replace benzyl with a metabolically stable bioisostere (e.g., pyridyl) | Block common sites of oxidative metabolism. |

Future Research Directions and Theoretical Applications

Development of Advanced Chemical Probes and Research Tools

The inherent reactivity of the isothiocyanate group in 1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole makes it an ideal candidate for the development of sophisticated chemical probes. These tools are instrumental in elucidating complex biological processes. The electrophilic carbon atom of the isothiocyanate can readily react with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent interaction can be exploited to design activity-based probes for enzyme profiling or to identify novel protein targets.

Future research could focus on synthesizing derivatives of this compound by incorporating reporter tags, such as fluorophores or biotin. A fluorescently-tagged version could be employed in cellular imaging studies to visualize the localization and interactions of its target proteins in real-time. A biotinylated analogue would enable the affinity-based pull-down and subsequent identification of binding partners through mass spectrometry.

Table 1: Potential Modifications for Chemical Probe Development

| Modification | Reporter Tag | Potential Application |

| Fluorophore Conjugation | Fluorescein (B123965), Rhodamine | Cellular imaging, fluorescence polarization assays |

| Biotinylation | Biotin | Affinity purification, protein-protein interaction studies |

| Photo-affinity Labeling | Benzophenone, Arylazide | Covalent capture of binding partners upon photoactivation |

Exploration of Novel Reaction Chemistry Involving the Isothiocyanate Group

The isothiocyanate functional group is a versatile building block in organic synthesis. Its reactivity extends beyond simple nucleophilic additions, offering avenues for the construction of diverse heterocyclic systems. Future investigations could explore novel cyclization and cycloaddition reactions utilizing the isothiocyanate moiety of this compound as a key synthon.

For instance, its reaction with various dinucleophiles could lead to the formation of novel fused pyrazole-heterocyclic systems. scirp.org The exploration of its reactivity with ambident nucleophiles could also yield interesting and potentially bioactive molecules. Furthermore, the development of transition-metal-catalyzed reactions involving the isothiocyanate group could unlock new synthetic pathways and provide access to previously inaccessible chemical space.

Table 2: Potential Reactions of the Isothiocyanate Group

| Reactant Type | Potential Product |

| Amines | Thiourea (B124793) derivatives |

| Hydrazines | Thiosemicarbazide derivatives |

| 1,2-Diamines | Fused heterocyclic systems |

| Azides | Thiatriazole derivatives |

Theoretical Frameworks for Pyrazole-Isothiocyanate Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules. researchgate.netnih.govnih.goveurasianjournals.com The development of theoretical frameworks for this compound can provide valuable insights into its chemical behavior and guide future experimental work. Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of the molecule, such as the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the pyrazole (B372694) nitrogens.

These computational studies can help in predicting the regioselectivity and stereoselectivity of its reactions with various nucleophiles. rsc.orgeurekaselect.com Molecular docking simulations could be utilized to predict potential biological targets of this compound and to understand the key interactions that govern its binding affinity. Such in silico studies can significantly accelerate the drug discovery and development process by prioritizing compounds for synthesis and biological evaluation.

Table 3: Computational Methods for Reactivity Analysis

| Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction pathway analysis |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes |

| Molecular Docking | Prediction of binding modes and affinities with biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity |

Potential for Contribution to Chemical Biology Methodologies

The unique properties of this compound position it as a valuable tool for advancing chemical biology methodologies. Its ability to form stable covalent bonds can be harnessed for the development of novel protein labeling strategies. For example, it could be used to selectively modify specific proteins in complex biological mixtures, enabling their functional characterization.

Furthermore, its pyrazole core could be further functionalized to introduce additional functionalities, such as cleavable linkers or click chemistry handles. This would allow for the development of more sophisticated and versatile chemical biology tools. The application of this compound in areas such as target identification, drug discovery, and the study of post-translational modifications holds immense potential for advancing our understanding of biology and disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloro-benzyl)-3-isothiocyanato-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a chlorobenzyl group can be introduced by reacting a pyrazole precursor with 2-chlorobenzyl chloride under reflux in acetonitrile with potassium carbonate as a base (yield ~82%) . The isothiocyanate group (-NCS) is typically introduced via thiophosgene or thiocyanate salts under controlled pH conditions. Purification often involves column chromatography (silica gel) and recrystallization from ethyl acetate .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, ensuring bond lengths and angles align with typical pyrazole derivatives (e.g., C–Cl bond ~1.74 Å, C–NCS bond ~1.61 Å) .

- NMR spectroscopy : Confirm substitution patterns via NMR (e.g., benzyl protons at δ 5.3–5.5 ppm, pyrazole protons at δ 6.8–7.2 ppm) and NMR (isothiocyanate carbon at δ ~130 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 292–295) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the isothiocyanate group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic nature of the -NCS group. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity toward nucleophiles like amines or thiols. Molecular docking (AutoDock Vina) can assess binding affinity to biological targets (e.g., kinases or cysteine proteases) .

Q. How should researchers address contradictory biological activity data in related pyrazole derivatives?

- Methodological Answer :

- Dose-response assays : Replicate experiments across multiple cell lines (e.g., IC variations in cancer vs. normal cells) .

- Structural analogs : Compare substituent effects (e.g., 2-chloro vs. 4-chloro benzyl groups) using SAR studies .

- Crystallographic validation : Confirm polymorphism or solvate formation, which may alter bioactivity .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability tests : Monitor degradation via HPLC in buffers (pH 1–9) to identify labile groups (e.g., isothiocyanate hydrolysis at pH > 8) .

- Prodrug design : Mask the -NCS group with protecting moieties (e.g., thiocarbamates) to enhance shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.